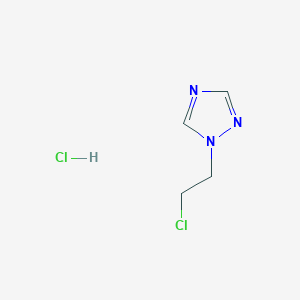

![molecular formula C7H6BrN3O2S B1379914 [(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid CAS No. 1620482-38-3](/img/structure/B1379914.png)

[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid

Vue d'ensemble

Description

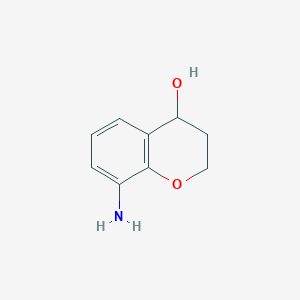

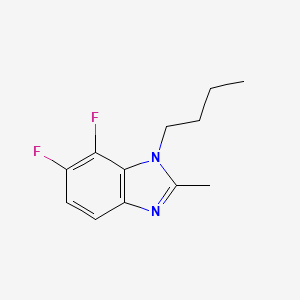

“[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” is a chemical compound with the molecular formula C7H6BrN3O2S . It has an average mass of 276.110 Da and a monoisotopic mass of 274.936401 Da .

Molecular Structure Analysis

The molecular structure of “[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” is defined by its molecular formula, C7H6BrN3O2S . The exact structure can be found in databases like ChemSpider and PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” can be found in databases like PubChem and ChemSpider . These databases provide information such as molecular weight, structure, and other relevant data.Applications De Recherche Scientifique

Electrocatalytic Synthesis and Carboxylation

Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 was investigated using ionic liquids, highlighting the potential of such compounds in electrochemical synthesis to obtain 6-aminonicotinic acid. The process demonstrated high yield and selectivity under optimized conditions, with the added benefit of recycling the ionic liquid used in the reaction (Feng et al., 2010).

Synthesis of C-Ribonucleosides

Synthesis of Substituted Pyridin-2-yl and Pyridin-3-yl C-Ribonucleosides : A general methodology was developed for preparing diverse substituted pyridin-2-yl and pyridin-3-yl C-ribonucleosides. The process demonstrated regioselective lithiation and successful addition to protected ribonolactone, followed by several transformations to yield protected C-ribonucleosides. This method offers a modular approach to synthesizing a wide range of nucleosides with various substituents (Štefko et al., 2011).

Analytical Chemistry Applications

Labeling of Brassinosteroids for Sensitivity Enhancement : A novel labeling reagent, 2-bromopyridine-5-boronic acid (BPBA), was used to derivatize brassinosteroids, significantly enhancing their detection sensitivity. This innovative approach facilitated a rapid and sensitive method for analyzing brassinosteroids in plant samples, showcasing the potential of bromopyridine derivatives in enhancing analytical methodologies (Huo et al., 2012).

Biological Screening and Radiosensitizing Agents

Synthesis and Biological Screening of Metal(II) Complexes : 5-bromoanthranilic acid was used to form novel metal(II) complexes, which were screened for their antibacterial activity. The findings indicated significant antibacterial properties, particularly for the Cu(II) complex, highlighting the relevance of bromopyridine derivatives in developing new antibacterial agents (Desai & Parekh, 2021).

Development of Radiosensitizing Agents : Bromopyridone nucleotide analogues were synthesized and studied as radiosensitizing agents. These agents are designed to sensitize cells to ionizing radiation, particularly in hypoxic tumor conditions. The study explored the incorporation of these agents into DNA by polymerases and their potential to produce interstrand cross-links under anoxic conditions, contributing to the field of cancer treatment (Rudra et al., 2015).

Propriétés

IUPAC Name |

(5-bromopyridin-2-yl)carbamothioylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2S/c8-4-1-2-5(9-3-4)10-6(14)11-7(12)13/h1-3H,(H,12,13)(H2,9,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWKUIVORVXPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=S)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

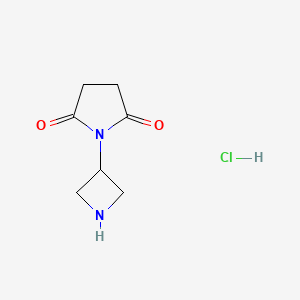

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)